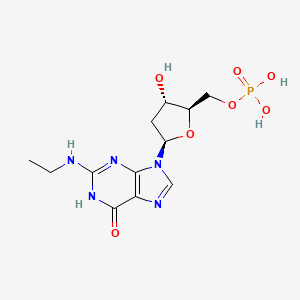
2'-Deoxy-N-ethylguanosine 5'-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-ethylguanosine 5’-phosphate: is a nucleotide analog that consists of a guanine base, a deoxyribose sugar, and a phosphate group. This compound is structurally similar to deoxyguanosine monophosphate but with an ethyl group attached to the nitrogen atom at the 2’ position. It is used in various biochemical and molecular biology applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-ethylguanosine 5’-phosphate typically involves the following steps:
Protection of Functional Groups: The hydroxyl groups of deoxyribose are protected using silyl or acyl protecting groups.
N-Alkylation: The guanine base is alkylated with an ethyl group at the nitrogen atom at the 2’ position using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.
Phosphorylation: The protected nucleoside is then phosphorylated at the 5’ position using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-ethylguanosine 5’-phosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2’-Deoxy-N-ethylguanosine 5’-phosphate can undergo oxidation reactions, particularly at the guanine base, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can occur at the ethyl group, converting it to an ethyl alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphate group, forming various phosphate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like triethylamine (TEA).
Major Products:
Oxidation: Oxo-derivatives of the guanine base.
Reduction: Ethyl alcohol derivatives.
Substitution: Various phosphate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2’-Deoxy-N-ethylguanosine 5’-phosphate is used as a building block in the synthesis of modified oligonucleotides and nucleic acids. It is also employed in studying the kinetics and mechanisms of nucleotide-related reactions.
Biology: In biological research, this compound is used to investigate DNA replication and repair mechanisms. It serves as a substrate for various DNA polymerases and nucleases.
Medicine: The compound is explored for its potential therapeutic applications, particularly in antiviral and anticancer research. Its analogs are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the biotechnology industry, 2’-Deoxy-N-ethylguanosine 5’-phosphate is used in the development of diagnostic assays and as a reagent in molecular biology kits.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-ethylguanosine 5’-phosphate involves its incorporation into DNA or RNA strands during replication or transcription. The ethyl group at the 2’ position can cause steric hindrance, affecting the binding affinity and activity of enzymes such as DNA polymerases and nucleases. This can lead to the inhibition of DNA synthesis and repair, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
2’-Deoxyguanosine 5’-phosphate: Lacks the ethyl group at the 2’ position.
2’-Deoxy-N-methylguanosine 5’-phosphate: Contains a methyl group instead of an ethyl group.
2’-Deoxy-N-propylguanosine 5’-phosphate: Contains a propyl group instead of an ethyl group.
Uniqueness: 2’-Deoxy-N-ethylguanosine 5’-phosphate is unique due to the presence of the ethyl group at the 2’ position, which imparts distinct steric and electronic properties. This modification can influence the compound’s interaction with enzymes and nucleic acids, making it valuable for specific biochemical and therapeutic applications.
Propriétés
Formule moléculaire |
C12H18N5O7P |
|---|---|
Poids moléculaire |
375.27 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-2-13-12-15-10-9(11(19)16-12)14-5-17(10)8-3-6(18)7(24-8)4-23-25(20,21)22/h5-8,18H,2-4H2,1H3,(H2,20,21,22)(H2,13,15,16,19)/t6-,7+,8+/m0/s1 |
Clé InChI |
HXJCRKAPBPSPMX-XLPZGREQSA-N |
SMILES isomérique |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
SMILES canonique |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


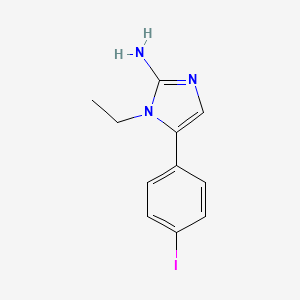
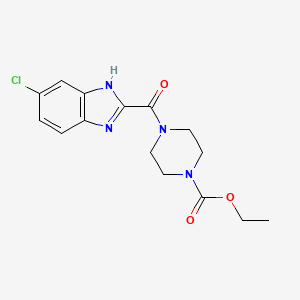
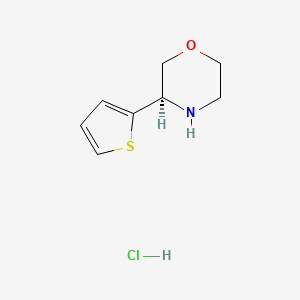
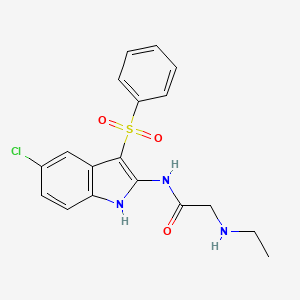
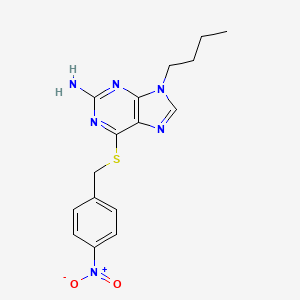
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
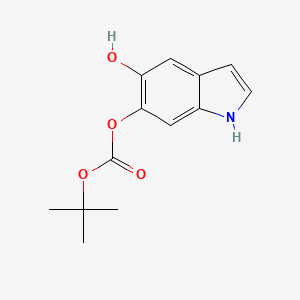
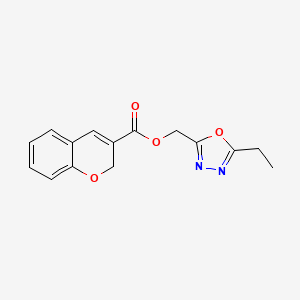
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)


![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

